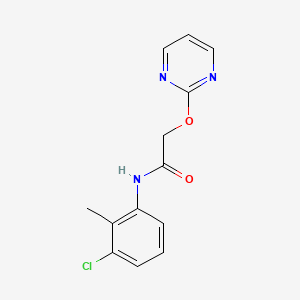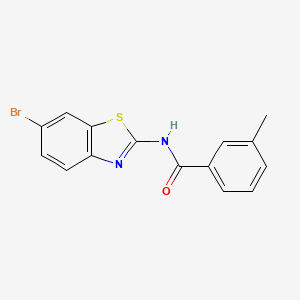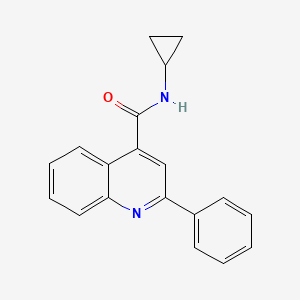
N-环丙基-2-苯基-4-喹啉甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis The synthesis of cyclopropane-containing quinoline derivatives involves diastereoselective cyclopropanation reactions. For example, diastereoselective cyclopropanation of methyl 2-(2-nitrophenyl)acrylate and other substrates with ethyl (dimethyl sulfuranylidene) acetate (EDSA) leads to novel cyclopropa[c]quinoline derivatives. These syntheses highlight the complexity and specificity required in forming the desired cyclopropane-quinoline structures, indicative of similar strategies that might be employed for N-cyclopropyl-2-phenyl-4-quinolinecarboxamide (Yong et al., 2007).
Molecular Structure Analysis Crystallographic studies provide deep insights into the molecular structure of cyclopropane-quinoline derivatives. The molecular conformation and relative stereochemistry of such compounds are often elucidated through single-crystal X-ray structural analysis, underscoring the importance of this technique in understanding the 3D arrangement of atoms within these molecules (Yong et al., 2007).
Chemical Reactions and Properties Cyclopropane-quinoline derivatives undergo various chemical reactions, showcasing their reactivity and functional versatility. The cyclopropanation mechanism, involving intermediates such as thionium ions and subsequent reactions leading to diverse quinoline structures, illustrates the chemical behavior and potential transformations of these compounds (Szakonyi et al., 2002).
Physical Properties Analysis The physical properties of cyclopropane-quinoline derivatives, such as solubility, melting points, and crystalline structure, can be closely related to their molecular architecture. For instance, the crystalline structure of Linomide, a compound with similarities to N-cyclopropyl-2-phenyl-4-quinolinecarboxamide, reveals specific orientation and packing influenced by its molecular configuration (Dasari & Srikrishnan, 2002).
Chemical Properties Analysis The reactivity and stability of cyclopropane-quinoline derivatives, including their ability to participate in cycloisomerization reactions and interact with enzymes or biological targets, demonstrate their chemical properties. These interactions are crucial for understanding the functional applications and biological relevance of such compounds (Otani et al., 2014).
科学研究应用
抗肿瘤活性
N-环丙基-2-苯基-4-喹啉甲酰胺衍生物已被评估其抗肿瘤特性。Atwell 等人 (1989) 的一项研究重点关注喹啉甲酰胺的苯基取代衍生物,探索了它们的 DNA 插层能力和体内抗肿瘤活性。研究发现,某些衍生物表现出显着的实体瘤活性,突出了这些化合物在癌症治疗中的潜力 (Atwell、Baguley 和 Denny,1989)。
合成和化学性质
Sugiura 等人 (1979) 描述了 N-环丙基-2-苯基-4-喹啉甲酰胺类似物的合成,展示了这些化合物的化学多功能性和进一步修饰的潜力。该研究证明了通过与格氏试剂反应可以获得 N-未取代的环丙基喹啉,为开发具有潜在生物活性的新化合物提供了一条途径 (Sugiura、Hamada 和 Hirota,1979)。
酶抑制和 DNA 相互作用
Parella 等人 (2013) 的研究引入了一种辅助启用、Pd 催化的直接芳基化方法来生产二取代和三取代环丙烷甲酰胺。这项研究不仅扩展了合成喹啉甲酰胺衍生物的化学工具包,还暗示了这些化合物潜在的生物学应用,例如酶抑制或与 DNA 相互作用 (Parella、Gopalakrishnan 和 Babu,2013)。
分子结构分析
Bobál 等人 (2011) 开发了一种制备喹啉-2-羧酸取代酰胺的有效方法,提供了对这些化合物分子结构的见解。该研究强调了了解喹啉甲酰胺的结构方面对其在药物设计和开发中的潜在应用的重要性 (Bobál、Sujan、Otevřel、Imramovský、Padělková 和 Jampílek,2011)。
DNA 甲基化抑制
Rilova 等人 (2014) 探索了基于喹啉的 SGI-1027 的衍生物作为 DNA 甲基转移酶的抑制剂,DNA 甲基转移酶是参与基因表达调控的关键酶。这项研究表明 N-环丙基-2-苯基-4-喹啉甲酰胺衍生物在表观遗传治疗和 DNA 甲基化过程的研究中具有潜力 (Rilova、Erdmann、Gros、Masson、Aussaguès、Poughon-Cassabois、Rajavelu、Jeltsch、Menon、Novosad、Gregoire、Vispé、Schambel、Ausseil、Sautel、Arimondo 和 Cantagrel,2014)。
属性
IUPAC Name |
N-cyclopropyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(20-14-10-11-14)16-12-18(13-6-2-1-3-7-13)21-17-9-5-4-8-15(16)17/h1-9,12,14H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJOATMWLDTPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-phenylquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


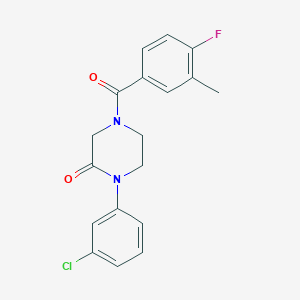
![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564122.png)
![3,4-dimethoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyridine](/img/structure/B5564127.png)
![3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid](/img/structure/B5564131.png)

![6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5564141.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B5564147.png)
![N-[cyclopropyl(4-methoxyphenyl)methyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5564159.png)
![2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide](/img/structure/B5564167.png)
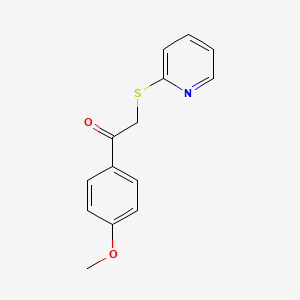
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]pyrrolidin-3-amine](/img/structure/B5564178.png)
